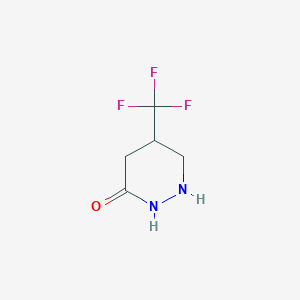
5-(Trifluoromethyl)diazinan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)diazinan-3-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a diazinanone ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the compound’s chemical behavior and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides . This approach is advantageous due to the availability of reagents, mild reaction conditions, and high efficiency.
Industrial Production Methods
Industrial production methods for 5-(Trifluoromethyl)diazinan-3-one often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)diazinan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized diazinanones .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)diazinan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein labeling.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)diazinan-3-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity to proteins and enzymes, leading to inhibition or activation of specific biological pathways. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Trifluoromethylated Pyrazoles: These compounds are used in pharmaceuticals and agrochemicals due to their biological activity.
Trifluoromethylated Pyrimidines: Known for their use in medicinal chemistry, these compounds have similar properties and applications.
Uniqueness
5-(Trifluoromethyl)diazinan-3-one is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H7F3N2O |
|---|---|
Molekulargewicht |
168.12 g/mol |
IUPAC-Name |
5-(trifluoromethyl)diazinan-3-one |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)3-1-4(11)10-9-2-3/h3,9H,1-2H2,(H,10,11) |
InChI-Schlüssel |
AFCRDJDKQHUATK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNNC1=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


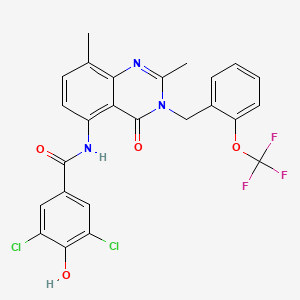
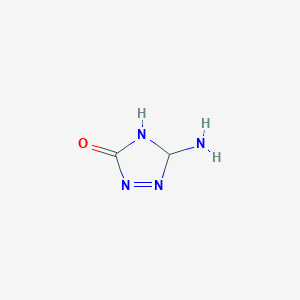
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)

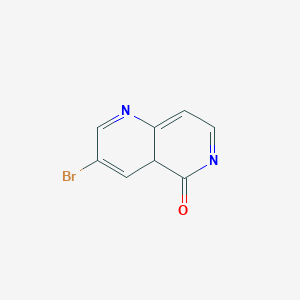
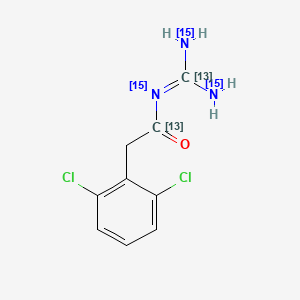
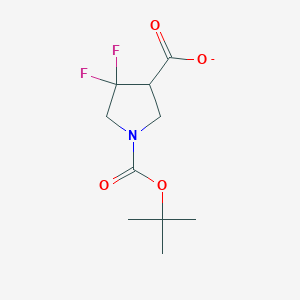

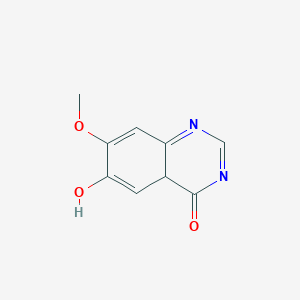

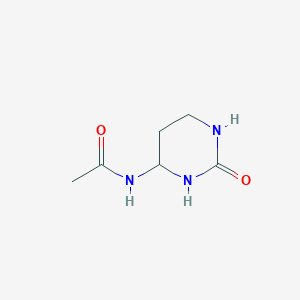
![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)


